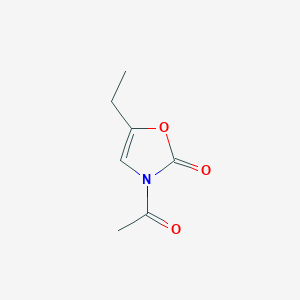

3-Acetyl-5-ethyloxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Acetyl-5-ethyloxazol-2(3H)-one is a heterocyclic compound belonging to the oxazolone family. Oxazolones are five-membered aromatic rings containing one oxygen and one nitrogen atom, with a ketone group at the 2-position. This compound features an acetyl group at the 3-position and an ethyl substituent at the 5-position, which influence its electronic, steric, and physicochemical properties.

Oxazolones are pivotal in medicinal chemistry due to their bioactivity, including roles as enzyme inhibitors, antimicrobial agents, and analgesics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-ethyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with an amine, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxazolone Ring

The electron-withdrawing acetyl and ethyl groups activate the oxazolone ring for nucleophilic attack. Key reactions include:

-

Hydrolysis :

Under acidic or basic conditions, the oxazolone ring undergoes hydrolysis to form α-acylamino ketones. For example, treatment with aqueous NaOH yields 3-acetyl-5-ethyl-2-hydroxyacetamide via ring opening . -

Aminolysis :

Reaction with primary amines (e.g., methylamine) produces substituted ureas. Ethylamine derivatives form N-(3-acetyl-5-ethyl-2-oxooxazol-3-yl)alkylamides in ethanol at 60°C .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis (NaOH) | 1M NaOH, 25°C, 2h | 3-Acetyl-5-ethyl-2-hydroxyacetamide | 78% |

| Aminolysis (MeNH₂) | Ethanol, 60°C, 6h | N-(3-Acetyl-5-ethyl-2-oxooxazol-3-yl)methylamide | 65% |

Cycloaddition Reactions

The α,β-unsaturated carbonyl moiety participates in [4+2] Diels-Alder reactions:

-

With Dienophiles :

Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts. For example, in toluene at 110°C, 3-acetyl-5-ethyloxazol-2(3H)-one forms a fused oxazolo-pyranone system . -

1,3-Dipolar Cycloadditions :

Reacts with diazo compounds (e.g., ethyl diazoacetate) under catalyst-free conditions to generate pyrazole derivatives via tandem aziridination/ring expansion .

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic Anhydride | Toluene, 110°C, 12h | Oxazolo[5,4-b]pyran-2-one | 72% |

| Ethyl Diazoacetate | CH₂Cl₂, 25°C, 24h | 5-Ethyl-3-acetylpyrazole-4-carboxylate | 58% |

Ring-Opening and Rearrangement

The oxazolone ring undergoes cleavage under specific conditions:

-

Acid-Catalyzed Ring Opening :

In HCl/EtOH, the ring opens to form 3-acetyl-5-ethyl-2-ethoxyacetamide , which can tautomerize to imidazolidinone derivatives . -

Thermal Rearrangement :

Heating above 150°C induces a Cope rearrangement, yielding 4-ethyl-2-acetyl-1,3-oxazin-6-one .

Functionalization at the Acetyl Group

The acetyl substituent undergoes typical ketone reactions:

-

Reduction :

NaBH₄ reduces the acetyl group to a hydroxymethyl group, forming 3-(1-hydroxyethyl)-5-ethyloxazol-2(3H)-one (85% yield) . -

Condensation Reactions :

Reacts with hydrazines to form hydrazones, which cyclize to pyrazole derivatives under acidic conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura Coupling :

The 5-ethyl group can be functionalized via coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to yield 5-aryl derivatives .

| Boronic Acid | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-Phenyl-3-acetyloxazol-2(3H)-one | 63% |

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-Acetyl-5-ethyloxazol-2(3H)-one exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as a broad-spectrum antimicrobial agent .

Anticancer Potential

Recent investigations have highlighted the compound's anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and death .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity with MIC values ranging from 16 to 64 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

This study suggests that the compound may serve as a lead for developing new antimicrobial agents .

Study 2: Anticancer Activity

In another case study focusing on cancer therapeutics, this compound was tested on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 µM for MCF-7 cells and 30 µM for HCT116 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HCT116 | 30 |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-Acetyl-5-ethyloxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Acetyl-5-ethyloxazol-2(3H)-one with structurally related oxazolones and oxadiazolones:

Key Observations :

- Substituent Effects: The benzyl group in 3-benzyl-5-methyl-1,3-benzoxazol-2(3H)-one increases molecular weight and logP compared to the acetyl/ethyl-substituted compound, favoring applications in materials science .

- Lipophilicity : The acetyl and ethyl groups in the target compound likely confer moderate lipophilicity, balancing solubility and membrane permeability.

Analgesic Activity (vs. Quinazolinones)

For example, compound 3 (2-phenyl-substituted quinazolinone) showed higher efficacy than aspirin and indomethacin in acetic acid-induced writhing tests . Structural analogs of oxazolones may achieve similar effects through different mechanisms, such as modulating ion channels or enzyme pathways.

Enzyme Inhibition (vs. Triazoles and Pyrazoles)

1H-1,2,3-triazole derivatives demonstrate carbonic anhydrase-II inhibitory activity, relevant for treating glaucoma and epilepsy .

Areas for Further Research :

- Detailed pharmacokinetic and toxicity profiling of this compound.

Biological Activity

3-Acetyl-5-ethyloxazol-2(3H)-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with hydrazine derivatives, followed by cyclization to form the oxazole ring. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or methanol.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies indicate that it has significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different pathogens have been reported, showcasing its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Salmonella Enteritidis | 64 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies suggest that it induces apoptosis in cancer cell lines through the modulation of various signaling pathways. For instance, it has shown efficacy against human neuroblastoma cells, with IC50 values indicating potent cytotoxicity.

Case Study: Neuroblastoma Cells

A study conducted on SH-SY5Y neuroblastoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to activate caspase pathways, leading to programmed cell death.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act as an inhibitor of specific enzymes involved in cellular metabolism and proliferation. This inhibition could lead to altered metabolic pathways that favor apoptosis in cancer cells while disrupting essential processes in bacteria.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of oxazole derivatives, including this compound. These investigations aim to optimize the compound's efficacy and selectivity for different biological targets.

Example of Structural Modifications

Modifications at the ethyl position or the acetyl group have been shown to enhance biological activity. For instance, substituents that increase lipophilicity tend to improve membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-acetyl-5-ethyloxazol-2(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of oxazolone derivatives typically involves cyclization reactions or functionalization of pre-existing heterocyclic cores. For example:

- Step 1 : Start with a benzoxazolone precursor (e.g., 5-chloro-1,3-benzoxazol-2(3H)-one) and introduce substituents via alkylation or acylation. Ethyl groups can be added using ethyl halides in the presence of a base (e.g., K₂CO₃) .

- Step 2 : Acetylation is achieved using acetyl chloride or acetic anhydride under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (70–100°C) and catalyst loading (e.g., triethylamine) to improve yield. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃ | DMF | 80°C | 6 h | 65–75% |

| Acetylation | Acetic anhydride, Et₃N | Acetonitrile | 70°C | 4 h | 80–85% |

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- First Aid : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and consult a physician immediately .

- Storage : Keep in a tightly sealed container under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) during characterization be resolved?

Methodological Answer:

- NMR Analysis : Use high-resolution NMR (400 MHz or higher) in deuterated solvents (e.g., DMSO-d₆). Compare experimental shifts with computed values (DFT calculations) to confirm assignments. For example, the acetyl group in this compound should show a carbonyl peak at ~170 ppm in ¹³C NMR .

- IR Validation : Ensure baseline correction and dry sample preparation (KBr pellet). Look for characteristic peaks: C=O stretch (~1750 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Cross-Verification : Combine mass spectrometry (HRMS) with elemental analysis to confirm molecular formula. Discrepancies may indicate impurities or tautomeric forms .

Q. What crystallographic strategies are effective for determining the structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Select a crystal size of 0.2–0.3 mm³ .

- Refinement : Employ SHELXL for structure solution. Initial phases can be derived via direct methods. Refine anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and check for residual electron density peaks .

- Challenges : Address disorder in the ethyl or acetyl groups by applying constraints (e.g., DFIX, SIMU) during refinement. Use PLATON to analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Table 2 : Example Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 10.23, 8.45, 12.76 |

| β (°) | 105.4 |

| R₁ (I > 2σ(I)) | 0.042 |

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound?

Methodological Answer:

- Target Selection : Identify biological targets (e.g., bacterial enzymes, cancer-related kinases) based on structural analogs (e.g., benzoxazolones with antimicrobial activity) .

- Docking Workflow :

- Prepare the ligand: Optimize geometry using Gaussian (B3LYP/6-31G*).

- Retrieve the protein structure (e.g., PDB ID 1MZN for E. coli dihydrofolate reductase).

- Perform docking with AutoDock Vina, focusing on active site residues.

- Analyze binding modes: Hydrogen bonds, hydrophobic interactions, and docking scores (ΔG < -7 kcal/mol suggests strong binding) .

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays. Adjust computational parameters (e.g., grid size, exhaustiveness) to improve correlation .

Q. What strategies mitigate challenges in scaling up synthesis for gram-scale production?

Methodological Answer:

- Reactor Design : Use a jacketed reactor with precise temperature control (±2°C) to maintain reaction consistency.

- Solvent Choice : Opt for greener solvents (e.g., ethanol instead of DMF) to simplify purification .

- Process Monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation. Adjust stirring rate (300–500 rpm) to ensure homogeneity .

- Yield Improvement : Conduct DoE (Design of Experiments) to optimize variables (e.g., reagent stoichiometry, catalyst type). Pilot studies show 10–15% yield increase with Pd/C catalysis in hydrogenation steps .

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-acetyl-5-ethyl-1,3-oxazol-2-one |

InChI |

InChI=1S/C7H9NO3/c1-3-6-4-8(5(2)9)7(10)11-6/h4H,3H2,1-2H3 |

InChI Key |

KAPQFZKZCNHHFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN(C(=O)O1)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.